molecular formula C17H9N3O B14305757 Cyano(2-phenyl-3H-indol-3-ylidene)acetonitrile oxide CAS No. 112701-81-2

Cyano(2-phenyl-3H-indol-3-ylidene)acetonitrile oxide

Katalognummer: B14305757
CAS-Nummer: 112701-81-2
Molekulargewicht: 271.27 g/mol
InChI-Schlüssel: IGSAAJVNUYXWOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyano(2-phenyl-3H-indol-3-ylidene)acetonitrile oxide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyano(2-phenyl-3H-indol-3-ylidene)acetonitrile oxide typically involves multicomponent reactions. One common method includes the reaction of 3-(cyanoacetyl)indoles with aromatic aldehydes and ammonium acetate in the presence of a catalyst such as piperidine . The reaction is carried out under reflux conditions, leading to the formation of the desired indole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Cyano(2-phenyl-3H-indol-3-ylidene)acetonitrile oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized indole derivatives, while reduction can produce different reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Cyano(2-phenyl-3H-indol-3-ylidene)acetonitrile oxide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Cyano(2-phenyl-3H-indol-3-ylidene)acetonitrile oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-2-carboxylate derivatives: Known for their antiviral activity.

    Indole-3-carbinol: Studied for its anticancer properties.

Uniqueness

Cyano(2-phenyl-3H-indol-3-ylidene)acetonitrile oxide is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. Its cyano and acetonitrile oxide moieties differentiate it from other indole derivatives, making it a valuable compound for research and industrial use.

Eigenschaften

CAS-Nummer

112701-81-2

Molekularformel

C17H9N3O

Molekulargewicht

271.27 g/mol

IUPAC-Name

3-oxidoazaniumylidyne-2-(2-phenylindol-3-ylidene)propanenitrile

InChI

InChI=1S/C17H9N3O/c18-10-13(11-19-21)16-14-8-4-5-9-15(14)20-17(16)12-6-2-1-3-7-12/h1-9H

InChI-Schlüssel

IGSAAJVNUYXWOJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C2=C(C#N)C#[N+][O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.